5-Bromo-6-ethoxypyridin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-6-ethoxypyridin-3-amine can be achieved using various synthetic routes, such as Suzuki coupling, Buchwald-Hartwig amination, and Ullmann-type coupling. The synthesis typically involves the reaction of 3-bromo-6-chloropyridine with sodium ethoxide in ethanol, followed by amination with 6-ethoxy-1H-pyridin-3-amine.Molecular Structure Analysis
The molecular formula of 5-Bromo-6-ethoxypyridin-3-amine is C7H9BrN2O. Its molecular weight is 217.06. The InChI representation of the molecule is InChI=1S/C7H9BrN2O.ClH/c1-2-11-7-6 (8)3-5 (9)4-10-7;/h3-4H,2,9H2,1H3;1H.Physical And Chemical Properties Analysis
5-Bromo-6-ethoxypyridin-3-amine is an off-white, crystalline powder that is soluble in water and other polar solvents. It is a stable compound that is sensitive to moisture and should be stored in a cool and dry place.Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-6-ethoxypyridin-3-amine are currently unknown . The compound is a derivative of pyridin-3-amine, which is known to interact with various biological targets.
Biochemical Pathways
Given its structural similarity to other pyridin-3-amine derivatives, it might be involved in similar biochemical pathways. For instance, some pyridin-3-amine derivatives are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .
Result of Action
The molecular and cellular effects of 5-Bromo-6-ethoxypyridin-3-amine’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s solubility, stability, and interactions with its targets .
properties
IUPAC Name |
5-bromo-6-ethoxypyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-2-11-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKFDJLKKUFSPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-ethoxypyridin-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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